molecular formula C13H20N2 B1486456 2-Methyl-4-(3-methylpiperidin-1-yl)aniline CAS No. 1155985-53-7

2-Methyl-4-(3-methylpiperidin-1-yl)aniline

Cat. No.: B1486456
CAS No.: 1155985-53-7
M. Wt: 204.31 g/mol
InChI Key: TUIRJNXXCYWNIU-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and aniline, an aromatic amine. This compound is of interest due to its unique structure, which combines the properties of both piperidine and aniline moieties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline typically involves the reaction of 2-methyl aniline with 3-methylpiperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(3-methylpiperidin-1-yl)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(3-methylpiperidin-1-yl)aniline is unique due to its combination of piperidine and aniline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)12-5-6-13(14)11(2)8-12/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIRJNXXCYWNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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